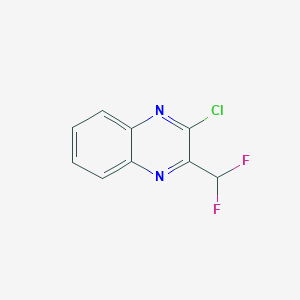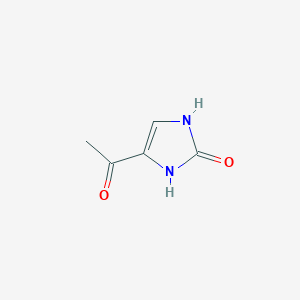
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms This compound is characterized by the presence of a hydroxy group at the second position and an ethanone group at the first position of the imidazole ring
Preparation Methods
The synthesis of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of glyoxal with ammonia, which forms the imidazole ring. The hydroxy group can be introduced through subsequent hydroxylation reactions. Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. Reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to facilitate the formation of the desired compound .
Chemical Reactions Analysis
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. .
Scientific Research Applications
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and the imidazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone can be compared with other imidazole derivatives, such as:
1-(1H-Imidazol-2-yl)ethanone: Similar in structure but lacks the hydroxy group, which may result in different chemical and biological properties.
2-(1H-Imidazol-1-yl)ethanol: Contains an ethanol group instead of an ethanone group, leading to different reactivity and applications.
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Contains a nitro group, which imparts distinct biological activities, such as antimicrobial properties. The uniqueness of this compound lies in its specific functional groups, which contribute to its diverse range of applications and reactivity
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
4-acetyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)4-2-6-5(9)7-4/h2H,1H3,(H2,6,7,9) |
InChI Key |
BTLSLNRVQLVJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



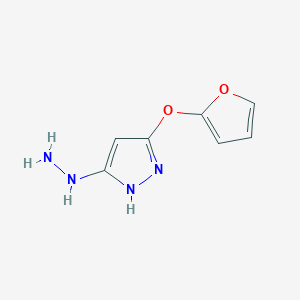

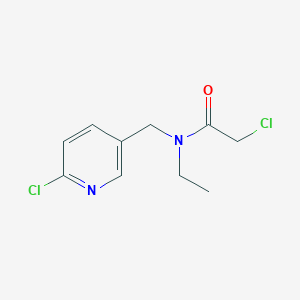

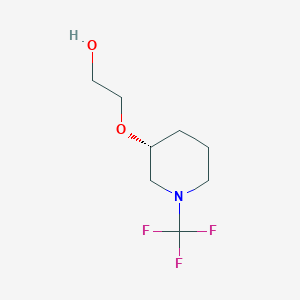
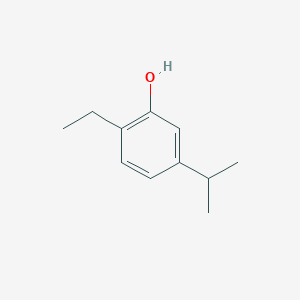
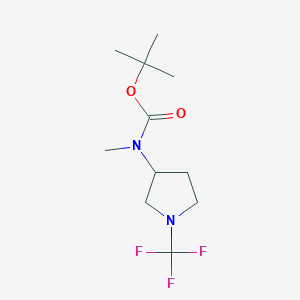

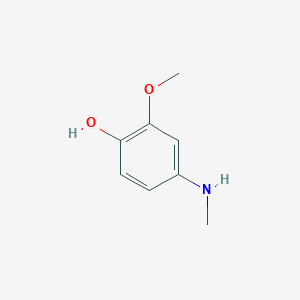

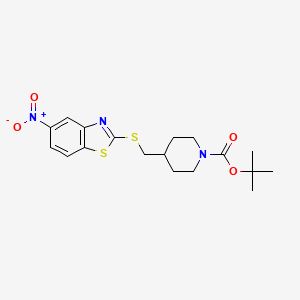
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)
